1,3-Bis(4-phenylphenyl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-phenylphenyl)azulene is a compound belonging to the azulene family, which is known for its unique non-benzenoid aromatic structure Azulene itself is a hydrocarbon with a fused five-membered and seven-membered ring system, exhibiting a deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-phenylphenyl)azulene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated azulene derivative with a phenylboronic acid under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-phenylphenyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1 and 3 positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound.
Scientific Research Applications
1,3-Bis(4-phenylphenyl)azulene has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronic Materials: The compound’s ability to absorb and emit light in the visible region makes it useful in the development of optoelectronic devices.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in sensor applications.
Pharmaceuticals: Azulene derivatives have shown potential in pharmaceutical applications due to their biological activity.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-phenylphenyl)azulene is primarily related to its electronic structure. The compound’s unique π-conjugated system allows for efficient electron transfer and interaction with various molecular targets. This can lead to changes in the electronic properties of the target molecules, influencing their behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
1,3-Diphenylazulene: Similar in structure but with phenyl groups directly attached to the azulene ring.
Naphthalene: An isomer of azulene with a benzenoid structure, lacking the unique electronic properties of azulene.
Uniqueness
1,3-Bis(4-phenylphenyl)azulene stands out due to the presence of phenyl groups at the 1 and 3 positions, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and light absorption .
Properties
CAS No. |
881404-03-1 |
---|---|
Molecular Formula |
C34H24 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,3-bis(4-phenylphenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25(11-5-1)27-16-20-29(21-17-27)33-24-34(32-15-9-3-8-14-31(32)33)30-22-18-28(19-23-30)26-12-6-2-7-13-26/h1-24H |
InChI Key |
CNKHMIVGBRCXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.